molecular formula C21H24N2O5 B11489377 4-(3,4,5-triethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

4-(3,4,5-triethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11489377
M. Wt: 384.4 g/mol
InChI Key: GSYKVRLGKBGMRL-UHFFFAOYSA-N
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Description

4-(3,4,5-Triethoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrahydroquinoxalinone core substituted with a triethoxybenzoyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

    Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Triethoxybenzoyl Group: The triethoxybenzoyl moiety is introduced via acylation reactions using triethoxybenzoyl chloride and a suitable base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Triethoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the tetrahydroquinoxalinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxalinone analogs.

Scientific Research Applications

4-(3,4,5-Triethoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The triethoxybenzoyl group may facilitate binding to proteins or enzymes, thereby modulating their activity. This compound can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-Trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Similar structure but with methoxy groups instead of ethoxy groups.

    4-(3,4,5-Trimethoxybenzoyl)-2-phenyl-thiazole: Contains a thiazole ring instead of a tetrahydroquinoxalinone core.

    3,4,5-Trimethoxybenzoyl chloride: A simpler compound used as a reagent in organic synthesis.

Uniqueness

The presence of the triethoxybenzoyl group in 4-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one imparts unique solubility and reactivity properties compared to its trimethoxy analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

4-(3,4,5-triethoxybenzoyl)-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C21H24N2O5/c1-4-26-17-11-14(12-18(27-5-2)20(17)28-6-3)21(25)23-13-19(24)22-15-9-7-8-10-16(15)23/h7-12H,4-6,13H2,1-3H3,(H,22,24)

InChI Key

GSYKVRLGKBGMRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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